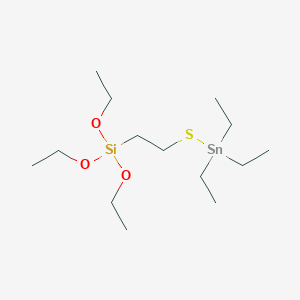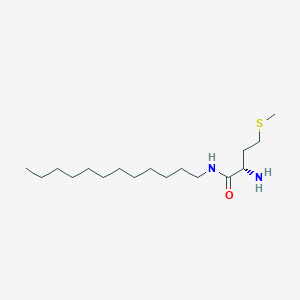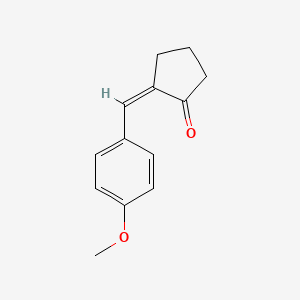
(E)-2-(4-Methoxybenzylidene)cyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-Methoxybenzylidene)cyclopentanone is an organic compound characterized by a cyclopentanone ring substituted with a methoxybenzylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-2-(4-Methoxybenzylidene)cyclopentanone can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-methoxybenzaldehyde with cyclopentanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Claisen-Schmidt condensation reaction is scalable and can be adapted for industrial synthesis. The reaction conditions can be optimized to increase yield and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(4-Methoxybenzylidene)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-2-(4-Methoxybenzylidene)cyclopentanone has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has shown promise as an anti-Alzheimer’s, antiepileptic, antiparkinsonian, and analgesic agent . The compound exhibits high binding affinity against α7 nicotinic acetylcholine receptors, which are implicated in these disorders.
Additionally, this compound has been investigated for its anti-melanogenesis and anti-wrinkle activities in melanoma and fibroblast cells . This makes it a potential candidate for use in cosmetic and dermatological applications.
Mecanismo De Acción
The mechanism of action of (E)-2-(4-Methoxybenzylidene)cyclopentanone involves its interaction with specific molecular targets and pathways. For instance, its binding to α7 nicotinic acetylcholine receptors modulates cholinergic neurotransmission, which is crucial in neurological disorders such as Alzheimer’s disease . The compound also inhibits tyrosinase activity, reducing melanin production and exerting anti-melanogenesis effects .
Comparación Con Compuestos Similares
(E)-2-(4-Methoxybenzylidene)cyclopentanone can be compared to other benzylidene cyclopentanone derivatives, such as:
(2E,5E)-2,5-Bis(3-hydroxy-4-methoxybenzylidene)cyclopentanone: Exhibits anti-melanogenesis and anti-wrinkle activities.
(2E,6E)-2,6-Bis(2-methoxybenzylidene)cyclohexanone: Shows potential cytotoxic properties against cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern and its diverse range of biological activities, making it a versatile compound for various applications.
Propiedades
Número CAS |
58647-67-9 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
(2Z)-2-[(4-methoxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C13H14O2/c1-15-12-7-5-10(6-8-12)9-11-3-2-4-13(11)14/h5-9H,2-4H2,1H3/b11-9- |
Clave InChI |
NKLZMIMNDAOSEC-LUAWRHEFSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C\2/CCCC2=O |
SMILES canónico |
COC1=CC=C(C=C1)C=C2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


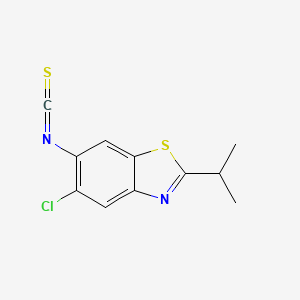
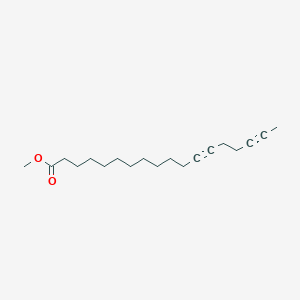
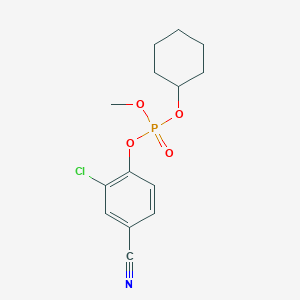
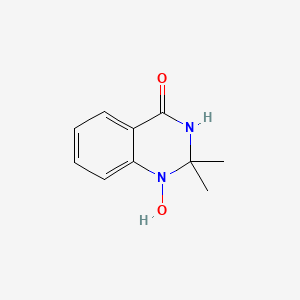
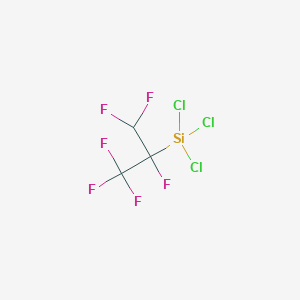
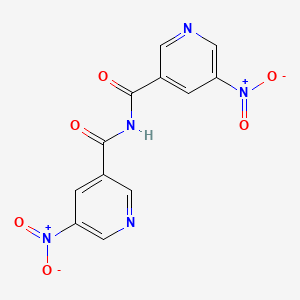
![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro-](/img/structure/B14602875.png)

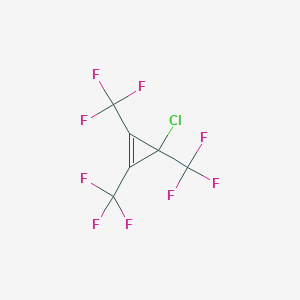
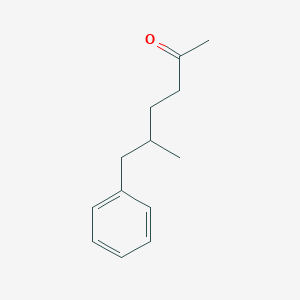
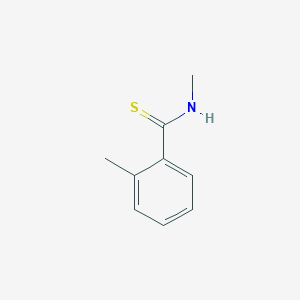
![3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14602897.png)
